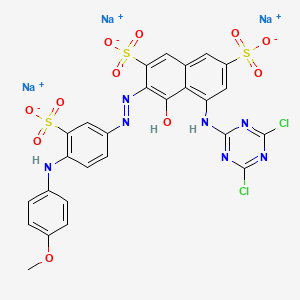

Trisodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((4-methoxyphenyl)amino)-3-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Description

This compound is a polysulfonated azo dye featuring a naphthalene backbone substituted with a dichlorotriazine moiety, a methoxyphenylamino group, and three sulfonate groups. Its structural complexity confers high water solubility and reactivity, making it suitable for textile dyeing applications. The dichlorotriazine group enables covalent bonding with cellulose fibers under alkaline conditions, while the sulfonate groups enhance solubility and ionic interactions .

Properties

CAS No. |

73398-42-2 |

|---|---|

Molecular Formula |

C26H16Cl2N7Na3O11S3 |

Molecular Weight |

838.5 g/mol |

IUPAC Name |

trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[[4-(4-methoxyanilino)-3-sulfonatophenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C26H19Cl2N7O11S3.3Na/c1-46-15-5-2-13(3-6-15)29-17-7-4-14(10-19(17)48(40,41)42)34-35-22-20(49(43,44)45)9-12-8-16(47(37,38)39)11-18(21(12)23(22)36)30-26-32-24(27)31-25(28)33-26;;;/h2-11,29,36H,1H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,30,31,32,33);;;/q;3*+1/p-3 |

InChI Key |

ITTGUFVHVMZQNI-UHFFFAOYSA-K |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azo-Triazine Dye Family

The compound shares structural motifs with other triazine-based azo dyes, differing primarily in substituents and sulfonation patterns. Key analogues include:

(a) Reactive Red 198 (Tetrasodium 5-[[4-chloro-6-[[3-[2-(sulphonatoxy)ethyl]sulphonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[2-sulphonatophenyl]azo]naphthalene-2,7-disulphonate)

- Molecular Weight : 984.21 g/mol vs. ~1,000–1,013 g/mol for the target compound (estimated based on tetrasodium analogues) .

- Key Differences: Reactive Red 198 contains a chlorophenyl group linked via a sulfonylethyl spacer, whereas the target compound features a methoxyphenylamino group directly attached to the triazine ring. Additional sulfonate groups in Reactive Red 198 improve solubility but may reduce binding efficiency compared to the dichlorotriazine group in the target compound .

(b) Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(o-sulphonatophenyl)azo]naphthalene-2-sulphonate (CAS 29779-17-7)

- Structural Comparison: Both compounds share a naphthalene core and dichlorotriazine group. The analogue substitutes the methoxyphenylamino group with a sulphonatomethyl-anilino group, altering steric and electronic properties.

(c) Tetrasodium 4-amino-6-[[5-[[4-[(3-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxy-3-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate (CAS 70528-89-1)

- Molecular Weight : 1,013.204 g/mol.

- Dual azo groups in this analogue may enhance color intensity but complicate biodegradation pathways .

Physicochemical Properties and Performance

Key Findings :

- The target compound’s dichlorotriazine group offers superior reactivity over fluorinated or spacer-containing analogues, enabling efficient covalent bonding with fabrics .

- Higher sulfonation in Reactive Red 198 improves solubility but may reduce wash-fastness due to weaker hydrophobic interactions .

Environmental and Biodegradation Profiles

- Biodegradability : Naphthalene-based azo dyes are typically resistant to degradation due to their aromaticity. However, catalytic promiscuity in bacterial dioxygenases (e.g., naphthalene dioxygenase) may allow partial breakdown of the naphthalene backbone, though sulfonate and triazine groups likely persist as recalcitrant metabolites .

- Comparative Persistence :

- The dichlorotriazine group in the target compound may hinder enzymatic cleavage compared to simpler triazine derivatives.

- Fluorinated analogues (e.g., CAS 70528-89-1) exhibit greater environmental persistence due to the stability of C-F bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.